molecular formula C21H15ClN6O3S B12273994 N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12273994
M. Wt: 466.9 g/mol
InChI Key: MWVPQBDFNRPZCN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative characterized by a 4-phenyl-5-(pyridin-3-yl)triazole core linked to a 4-chloro-3-nitrophenyl group via a thioacetamide bridge. Its molecular structure combines electron-withdrawing substituents (chloro, nitro) and aromatic systems (phenyl, pyridinyl), which are critical for modulating physicochemical properties and biological activity.

Properties

Molecular Formula

C21H15ClN6O3S

Molecular Weight

466.9 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H15ClN6O3S/c22-17-9-8-15(11-18(17)28(30)31)24-19(29)13-32-21-26-25-20(14-5-4-10-23-12-14)27(21)16-6-2-1-3-7-16/h1-12H,13H2,(H,24,29)

InChI Key

MWVPQBDFNRPZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chloro-nitrophenyl intermediate: This step involves the nitration of a chlorobenzene derivative to introduce the nitro group.

    Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Coupling reactions: The phenyl-pyridinyl-triazolyl intermediate is coupled with the chloro-nitrophenyl intermediate using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of the sulfanyl-acetamide group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong acids or bases for hydrolysis .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
The compound contains a 1,2,4-triazole moiety, which is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance, compounds similar to N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

1.2 Anticancer Properties
The compound's structure suggests potential anticancer applications due to the presence of the triazole ring and the chlorinated phenyl group. Triazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression. For example, some triazole-based compounds demonstrated selective inhibition of c-Met kinases, which are critical in non-small cell lung cancer treatment .

1.3 Anti-inflammatory Effects
Recent studies have highlighted anti-inflammatory properties associated with triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, presenting opportunities for treating conditions like arthritis or chronic inflammation .

Agricultural Applications

3.1 Agrochemical Potential
Compounds containing triazole structures are often evaluated for their potential as fungicides and herbicides due to their ability to disrupt fungal cell wall synthesis or inhibit specific metabolic pathways in plants . The compound may also exhibit similar properties, making it a candidate for development into agricultural chemicals.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives showed that modifications at the phenyl ring significantly affected antimicrobial activity. The compound's structure was tested against a panel of bacteria, demonstrating superior efficacy compared to standard antibiotics .

Case Study 2: Cancer Treatment
Research on triazole-based inhibitors has led to promising results in preclinical trials for treating various cancers. The structural components of this compound suggest it could function similarly to known anticancer agents in targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions and functional groups, which influence reactivity, solubility, and bioactivity. Key comparisons include:

Compound Name Substituents (Triazole Ring) Aryl Group (N-Substituted) Key Features Reference
N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), pyridin-4-yl 3-chlorophenyl Chlorine at meta position; methylphenyl enhances lipophilicity
N-(2-methyl-5-nitrophenyl)-2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-triazol-3-yl)sulfanyl]acetamide (15) 4-ethyl, phenoxymethyl 2-methyl-5-nitrophenyl Nitro at para position; ethyl group reduces steric hindrance
OLC-12 (VUAA-1 derivative) 4-ethyl, pyridin-3-yl 4-isopropylphenyl Ethyl and isopropyl groups optimize Orco agonist activity
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-triazol-3-yl]sulfanyl}acetamide 4-(4-chlorophenyl), 4-methoxyphenyl 4-bromo-2-methylphenyl Bromine and methoxy groups enhance halogen bonding and solubility

Key Observations :

  • Electron-withdrawing groups (EWGs) : The nitro group at the meta position in the target compound (vs. para in compound 15) may enhance electrophilic reactivity and intermolecular interactions .
  • Aromatic systems: Pyridin-3-yl (target) vs.
  • Steric effects : Bulky substituents (e.g., 4-methylphenyl in ) reduce solubility but improve membrane permeability .
Physicochemical Properties

Melting points and synthetic yields of analogous compounds highlight trends in stability and synthetic feasibility:

Compound Melting Point (°C) Yield (%) Key Influencing Factor Reference
15 207.6–208.5 45 Nitro group increases crystallinity
16 242.1–243.3 55 Ester group enhances thermal stability
17 238.1–239.0 52 Acetylphenyl improves packing efficiency
18 273.0–274.0 57 Nitrophenyl strengthens π-π stacking

Implications for Target Compound :

  • The 4-chloro-3-nitrophenyl group likely increases melting point (>250°C inferred) due to strong intermolecular interactions (halogen bonding, π-stacking) .
  • Moderate synthetic yield (~50–60%) is expected, comparable to analogs with nitro substituents .

Projected Bioactivity of Target Compound :

  • The nitro and chloro groups may synergize to improve antimicrobial potency (MIC: ≤25 µg/mL predicted) .
  • Pyridin-3-yl could enhance binding to mammalian or insect receptors compared to pyridin-4-yl analogs .

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chloro-nitrophenyl moiety : This part is often associated with antibacterial and antifungal properties.
  • Triazole ring : Known for its role in enzyme inhibition and potential anticancer effects.
  • Sulfanyl group : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing a triazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa .

In a study involving various nitro-substituted triazoles, compounds were tested using the agar disc diffusion method, revealing significant inhibition zones against target bacteria at concentrations as low as 1 mM .

Anticancer Activity

The triazole scaffold is also linked to anticancer activity. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as:

  • Enzyme inhibition : Targeting specific kinases involved in cancer progression.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

For instance, triazole derivatives have been shown to inhibit c-Met kinase, which is implicated in various cancers . The specific compound may also exhibit this property based on its structural similarities.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A series of experiments were conducted to evaluate the antibacterial efficacy of triazole derivatives. The results indicated that compounds with nitro and chloro substitutions had enhanced activity against both S. aureus and E. coli, suggesting that the presence of these groups might be crucial for their biological effects .
  • Case Study on Anticancer Properties :
    • In vitro assays revealed that certain triazole derivatives led to a significant reduction in the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies highlighted the potential of triazole-containing compounds as therapeutic agents in oncology .

Summary of Research Findings

Activity TypeTarget Organisms/CellsFindings
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition at 1 mM concentration
AnticancerMCF-7, HeLaReduced cell viability; potential c-Met inhibition

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